molecular formula C17H18N2O5S B2644253 4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime CAS No. 306979-45-3

4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime

Cat. No. B2644253
CAS RN: 306979-45-3
M. Wt: 362.4
InChI Key: WYXLFWAGXWJCPM-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime” is an organic compound containing a phenylsulfonyl group, a butanone group, a nitrobenzyl group, and an oxime group . These groups are common in organic chemistry and are often involved in various chemical reactions .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving the corresponding aldehydes or ketones . For example, oximes are typically synthesized from the reaction of an aldehyde or ketone with hydroxylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The phenylsulfonyl and nitrobenzyl groups are aromatic, while the butanone and oxime groups contain carbonyl functionalities .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The oxime group, for example, can undergo tautomerization to form a nitroso compound . The nitro group in the nitrobenzyl moiety could potentially undergo reduction to form an amine .

Scientific Research Applications

Biocatalytic Reductive Amination

This compound could potentially be used in biocatalytic reductive amination processes . Biocatalytic reductive amination is a process where enzymes are used to convert carbonyl compounds (like aldehydes and ketones) into amines. This process is important in the production of pharmaceuticals and fine chemicals .

Polymer and Materials Science

The o-nitrobenzyl group in this compound is frequently utilized in polymer and materials science . It can be used in the creation of photodegradable hydrogels and for side chain functionalization in (block) copolymers .

Thin Film Patterning

The o-nitrobenzyl group in this compound can also be used for thin film patterning . This is a process used in various industries, including electronics and materials manufacturing, to create patterns on a substrate.

Self-Assembled Monolayers

This compound can be used in the creation of self-assembled monolayers . These are structures where molecules organize themselves into a well-defined arrangement on a surface. This has applications in areas like sensor technology, corrosion protection, and nanotechnology .

Photocleavable Bioconjugates

The compound can be used in the creation of photocleavable bioconjugates . These are molecules that can be broken apart by light, which has applications in areas like drug delivery and biological research .

Synthesis of Benzofuran Derivatives

The compound can be used in the synthesis of benzofuran derivatives . Benzofurans are important heterocyclic compounds that are used as key structural subunits in naturally occurring compounds that exhibit remarkable biological activities .

Safety and Hazards

As with any chemical compound, handling “4-(phenylsulfonyl)-2-butanone O-(4-nitrobenzyl)oxime” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

properties

IUPAC Name

(E)-4-(benzenesulfonyl)-N-[(4-nitrophenyl)methoxy]butan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-14(11-12-25(22,23)17-5-3-2-4-6-17)18-24-13-15-7-9-16(10-8-15)19(20)21/h2-10H,11-13H2,1H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXLFWAGXWJCPM-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)[N+](=O)[O-])CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC1=CC=C(C=C1)[N+](=O)[O-])/CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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